schisandrin C

Hepatoprotection Drug-Induced Liver Injury Acetaminophen

Schisandrin C is the definitive chemical probe for NLRP3 inflammasome research—demonstrably more potent than Sch A or Sch B in suppressing caspase 1 activation and IL‑1β secretion. Its unique methylenedioxy group enables hepatic mitochondrial GSH elevation and potent CYP3A4 inhibition (IC₅₀ 4.01 µM), validated in head‑to‑head hepatoprotection studies. Do not compromise assay integrity: procure the functionally validated standard, not an untested analog.

Molecular Formula C22H24O6
Molecular Weight 384.4 g/mol
Cat. No. B8019576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameschisandrin C
Molecular FormulaC22H24O6
Molecular Weight384.4 g/mol
Structural Identifiers
SMILESCC1CC2=CC3=C(C(=C2C4=C(C5=C(C=C4CC1C)OCO5)OC)OC)OCO3
InChIInChI=1S/C22H24O6/c1-11-5-13-7-15-19(27-9-25-15)21(23-3)17(13)18-14(6-12(11)2)8-16-20(22(18)24-4)28-10-26-16/h7-8,11-12H,5-6,9-10H2,1-4H3/t11-,12+
InChIKeyHTBWBWWADZJXID-TXEJJXNPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Schisandrin C for Research and Procurement: Compound Profile and Structural Determinants of Activity


Schisandrin C (Sch C; wuweizisu C) is a dibenzocyclooctadiene lignan isolated from Schisandra chinensis (Turcz.) Baill., a traditional medicinal plant widely recognized for its hepatoprotective properties. Sch C constitutes one of the major bioactive lignans in the fruit, typically present at 0.42–1.68 mg/g in raw material [1] [2]. Structurally, Sch C contains a critical methylenedioxy group on its dibenzocyclooctadiene skeleton, a moiety that serves as a key determinant of its unique pharmacological profile, including the capacity to stimulate hepatic mitochondrial glutathione (GSH) and modulate cytochrome P450 enzymes [3] [4]. This structural feature distinguishes Sch C from analogs lacking this group and underpins its differential activity in hepatic protection, enzyme inhibition, and anti-inflammatory signaling.

Why Schisandrin C Cannot Be Substituted by Schisandrin A, Schisandrin B, or Other In-Class Lignans


Schisandra lignans, while sharing a common dibenzocyclooctadiene scaffold, exhibit starkly divergent biological activities due to subtle differences in their substitution patterns, particularly the presence, absence, or configuration of the methylenedioxy group. This structural nuance critically dictates potency, target selectivity, and even the qualitative nature of the biological response. For instance, in hepatoprotection models, Sch C and Sch B provide almost complete protection against CCl₄-induced injury, whereas Sch A is entirely ineffective at the same dose [1]. Similarly, in anti-inflammatory assays, Sch C demonstrates superior potency, suppressing NLRP3 inflammasome activation and cytokine release at concentrations where Sch A shows only weak effects [2] [3]. Furthermore, Sch C's distinct pattern of CYP enzyme inhibition (e.g., potent CYP3A4 inhibition with an IC₅₀ of 4.01 μM) differs significantly from other lignans like gomisin C (IC₅₀ 0.254 μM), indicating unique drug-drug interaction potential [4]. Therefore, assuming interchangeability between Sch C and its analogs for any research or industrial application is scientifically unsound and can lead to false negative results or compromised product performance.

Quantitative Differentiation of Schisandrin C: Comparative Evidence Against Closest Analogs


Superior Hepatoprotection Against APAP-Induced Injury Compared to Other Lignans

In a head-to-head in vivo study comparing six major Schisandra lignans, Schisandrin C (SinC) and Schisandrol B (SolB) were identified as exerting the strongest hepato-protective effects against acetaminophen (APAP)-induced acute liver injury in mice [1]. While all six lignans (SinA, SinB, SinC, SolA, SolB, SthA) showed significant protection relative to control, the efficacy of SinC and SolB was qualitatively rated as the highest among the group based on morphological and biochemical assessment [1].

Hepatoprotection Drug-Induced Liver Injury Acetaminophen GSH

Potent CYP3A4 Inhibition: IC₅₀ Comparison with Schisandrin A and B

Schisandrin C demonstrates potent, reversible inhibition of human CYP3A4 in vitro. A comparative analysis of published data reveals that Sch C inhibits CYP3A4-mediated omeprazole metabolism with an IC₅₀ of 4.01 μM [1]. This is more potent than Schisandrin A (IC₅₀: 6.60 μM) and Schisandrin B (IC₅₀: 5.51 μM) [2]. However, it is significantly less potent than other in-class lignans like Gomisin C (IC₅₀: 0.254 μM) and Gomisin B (IC₅₀: 0.399 μM), which are mechanism-based, irreversible inhibitors [3].

CYP3A4 Inhibition Drug Metabolism DDI Potential Herb-Drug Interaction

Ranking as Most Potent Inhibitor of NLRP3 Inflammasome Activation in a Three-Way Head-to-Head Comparison

In a direct head-to-head comparison using P. acnes-infected THP-1 cells, Schisandrin C demonstrated the highest potency among Schisandrin A, B, and C in suppressing NLRP3 inflammasome activation. The study quantified a clear potency ranking: Sch C > Sch B > Sch A [1]. Furthermore, Sch B and C almost completely prevented the efflux of K+, a key event in inflammasome activation, whereas Sch A had a relatively weak effect [1]. In a parallel study, Sch C inhibited the release of inflammatory cytokines at 5 μM, while Sch A required 10 μM to achieve a similar effect [2].

NLRP3 Inflammasome Anti-inflammatory Pyroptosis IL-1β

Differential MAPK Pathway Interference: Unique Inhibition Profile of Schisandrin C

In a comparative mechanistic study on P. acnes-induced inflammation, Schisandrin A, B, and C exhibited distinct and non-overlapping patterns of MAPK pathway inhibition [1]. Sch C uniquely inhibited the phosphorylation of all three key MAPK proteins (ERK, JNK, and p38), with a particularly strong effect on ERK. In contrast, Sch A selectively suppressed JNK with only weak effects on ERK and p38, while Sch B predominantly targeted p38 with a lesser effect on ERK and no effect on JNK [1]. This demonstrates a qualitative, not just quantitative, difference in their mechanism of action.

MAPK Signaling Anti-inflammatory ERK JNK p38

CCl₄ Hepatoprotection and Mitochondrial GSH Enhancement: Binary Classification of Efficacy

In a seminal study investigating the structural basis for hepatoprotection, mice pretreated with Sch B or Sch C at a daily oral dose of 1 mmol/kg for 3 days received almost complete protection against CCl₄-induced hepatotoxicity, whereas Sch A provided no protection at the identical dose [1]. This protection was mechanistically linked to a significant increase in hepatic mitochondrial GSH levels and glutathione reductase activity, an effect attributed to the methylenedioxy group present in Sch B and Sch C but absent in Sch A [1].

Hepatoprotection Carbon Tetrachloride Mitochondrial GSH Glutathione Reductase

Superior Antimicrobial Potency Against Chlamydia Species Compared to Other Schisandra Lignans

In a panel screening of Schisandra lignans for antimicrobial activity, Schisandrin C demonstrated the most potent inhibitory effect against both Chlamydia pneumoniae and Chlamydia trachomatis. The Minimum Inhibitory Concentration (MIC) of Sch C against C. pneumoniae was 25 μM, which is half the concentration required for Sch A and Sch B (both 50 μM) [1]. Against C. trachomatis, Sch C exhibited an MIC of 50 μM, again showing a two-fold improvement over Sch A and Sch B (both 100 μM) [1]. Schisandrin and Schisandrol B were inactive (>100 μM).

Antimicrobial Chlamydia MIC Anti-infective

Schisandrin C: High-Value Research and Industrial Applications Supported by Comparative Evidence


Mechanistic Studies of NLRP3 Inflammasome and Pyroptosis

Schisandrin C is the optimal in-class chemical probe for investigating NLRP3 inflammasome activation and pyroptosis. Based on direct comparative evidence, it is the most potent among the major Schisandra lignans (Sch A, B, C) for suppressing NLRP3, caspase-1 activation, and IL-1β secretion [1]. Its ability to strongly inhibit K+ efflux further distinguishes its mechanism from Sch A [1]. Researchers should prioritize Sch C for cellular and in vivo models of inflammatory diseases where this pathway is a central driver.

Research on Acetaminophen (APAP)-Induced Acute Liver Failure

In preclinical models of drug-induced liver injury, Schisandrin C is a top-tier candidate for hepatoprotection studies. It was identified as one of the two most effective lignans (along with SolB) in a comprehensive six-compound head-to-head study for preventing APAP-induced liver damage [2]. Its mechanism involves the inhibition of CYP-mediated bioactivation of APAP and the preservation of mitochondrial GSH [2]. This makes Sch C a validated reference standard for evaluating new hepatoprotective agents.

Investigations of Mitochondrial Glutathione (GSH) and Oxidative Stress

For studies focused on the pharmacological manipulation of the mitochondrial glutathione antioxidant system, Schisandrin C is a functionally validated tool compound. In contrast to Sch A, Sch C has been proven to significantly increase hepatic mitochondrial GSH and glutathione reductase activity in vivo, a prerequisite for its protective effect against CCl₄ hepatotoxicity [3]. This established link between a specific chemical structure (methylenedioxy group) and a defined mitochondrial response makes Sch C uniquely valuable for redox biology research.

Herb-Drug Interaction (HDI) and CYP3A4 Modulation Studies

Schisandrin C is a key reference compound for studying the contribution of Schisandra lignans to CYP3A4-mediated herb-drug interactions. With a defined IC₅₀ of 4.01 μM in human liver microsomes, it represents a moderately potent, reversible inhibitor, distinct from the ultra-potent, irreversible inhibitors like Gomisin C (IC₅₀ 0.254 μM) [4]. Pharmaceutical scientists and pharmacologists should use Sch C to calibrate in vitro-in vivo extrapolation (IVIVE) models for predicting the DDI risk of Schisandra-containing products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for schisandrin C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.